molecular formula C18H26N2O4 B1374325 (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane CAS No. 1315495-87-4

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Cat. No.: B1374325
CAS No.: 1315495-87-4
M. Wt: 334.4 g/mol
InChI Key: AVUVRCBRFPDMCW-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of β, γ-Diamino Acids

Research by Kano, Yokomatsu, Iwasawa, and Shibuya (1988) demonstrates the synthesis of β, γ-diamino acids from phenylalanine derivatives, including compounds structurally related to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane. This process involves SN2 type substitution and oxidation, contributing to advancements in amino acid synthesis (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Peptide Helical Structures

Hirata et al. (2015) explored the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids, related to this compound. Their study on homochiral homopeptides provided insights into helical structures in peptides and the control of these structures in crystal states (Hirata et al., 2015).

Carbocyclic Nucleoside Synthesis

Bergmeier, Cobas, and Rapoport (1993) reported on the synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleoside synthesis. This compound, closely related to the molecule of interest, is significant in developing antiviral and antineoplastic carbocyclic nucleosides (Bergmeier, Cobas, & Rapoport, 1993).

Activation of Amino Acid Derivatives

Šavrda, Chertanova, and Wakselman (1994) investigated the activation of N,N-bis(alkoxycarbonyl) amino acids, including N-alkoxycarbonyl amino acid N-carboxyanhydrides and N,N-dialkoxycarbonyl amino acid fluorides. This research is relevant to the chemical manipulation and application of compounds like this compound in peptide synthesis (Šavrda, Chertanova, & Wakselman, 1994).

Synthesis of Nucleoside Analogs

Rapoport, Chen, Mohareb, Ahn, Sim, and Ho (2003) synthesized enantiomerically pure isosteres of ribose, including (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, from L-aspartic acid. These compounds are crucial for constructing nucleoside analogs with potential antiviral and antineoplastic activities (Rapoport et al., 2003).

Inhibition of Enzymatic Synthesis

Coulter, Lombardini, Sufrin, and Talalay (1974) studied the effects of various cyclopentane and cyclohexane amino acids, related to this compound, on the inhibition of enzymatic synthesis of S-adenosyl-L-methionine. Their findings contribute to understanding the biochemical pathways and potential therapeutic applications of these compounds (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVRCBRFPDMCW-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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